2,2-dichloro-N-(2-ethylphenyl)acetamide
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Overview
Description
2,2-Dichloro-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and an ethylphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(2-ethylphenyl)acetamide derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,2-Dichloro-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- N-(2-ethylphenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)acetamide
Comparison
2,2-Dichloro-N-(2-ethylphenyl)acetamide is unique due to the presence of two chlorine atoms and an ethylphenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Properties
CAS No. |
39084-87-2 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-7-5-3-4-6-8(7)13-10(14)9(11)12/h3-6,9H,2H2,1H3,(H,13,14) |
InChI Key |
BOHLNFADLKPIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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